An In-depth Technical Guide to the Chemical Properties of 6-methoxy-7-methyl-1H-indole
An In-depth Technical Guide to the Chemical Properties of 6-methoxy-7-methyl-1H-indole
Introduction
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure and reactivity have made it a focal point of extensive research in organic synthesis and medicinal chemistry. Substituted indoles, in particular, offer a rich chemical space for the modulation of biological activity. This guide provides a comprehensive technical overview of the chemical properties of a specific polysubstituted indole, 6-methoxy-7-methyl-1H-indole (CAS No. 19500-05-1)[1]. Due to the limited specific experimental data for this compound in the current scientific literature, this document will leverage established principles of indole chemistry and spectroscopic data from closely related analogs to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising molecular entity.
Molecular Structure and Electronic Landscape
The foundational structure of 6-methoxy-7-methyl-1H-indole is the indole ring system, an aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The aromaticity of the indole nucleus is a key determinant of its chemical behavior. Unlike basic amines, the lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, contributing to the overall electron-rich nature of the ring and its propensity to undergo electrophilic substitution.
The substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position significantly influences the electronic distribution and steric environment of the indole core.
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6-Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic system. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect[2]. For substituents on the benzene ring of indole, the resonance effect typically dominates, leading to an overall activation of the ring towards electrophilic attack.
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7-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation and induction. Its presence at the 7-position, adjacent to the pyrrole ring fusion, also introduces steric hindrance that can influence the approach of reagents.
The interplay of these electronic and steric effects dictates the reactivity and spectroscopic characteristics of the molecule.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl and methoxy protons. The electron-donating methoxy group will likely cause an upfield shift (lower ppm) of the protons on the benzene ring compared to unsubstituted indole.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| N-H | ~8.0 | Broad Singlet | Typical for indole N-H proton. |
| H-2 | ~7.2 | Triplet or Doublet of Doublets | Influenced by coupling to H-1 and H-3. |
| H-3 | ~6.5 | Triplet or Doublet of Doublets | Upfield shift due to pyrrole ring electronics. |
| H-4 | ~7.5 | Doublet | Ortho coupling to H-5. |
| H-5 | ~6.8 | Doublet | Ortho coupling to H-4, upfield shift from 6-methoxy group. |
| OCH₃ | ~3.9 | Singlet | Typical chemical shift for an aryl methoxy group. |
| CH₃ | ~2.4 | Singlet | Typical chemical shift for an aryl methyl group. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the oxygen of the methoxy group and the carbons ortho and para to it are expected to be shifted upfield due to the electron-donating resonance effect.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~123 | Standard for C-2 of indole. |
| C-3 | ~102 | Upfield shift due to pyrrole ring electronics. |
| C-3a | ~128 | Bridgehead carbon. |
| C-4 | ~120 | Influenced by the adjacent C-3a. |
| C-5 | ~110 | Shielded by the 6-methoxy group. |
| C-6 | ~155 | Deshielded by the directly attached oxygen. |
| C-7 | ~115 | Shielded by the methyl group. |
| C-7a | ~135 | Bridgehead carbon. |
| OCH₃ | ~56 | Typical for a methoxy carbon. |
| CH₃ | ~16 | Typical for an aryl methyl carbon. |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Predicted M⁺ Peak | m/z = 161 |
Common fragmentation pathways for indoles involve the loss of small molecules like HCN or radicals from the substituents. For 6-methoxy-7-methyl-1H-indole, a significant fragment may arise from the loss of a methyl radical (CH₃•) from the methoxy group, leading to a peak at m/z = 146.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3300 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (aryl ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Stretching |
Synthesis and Reactivity
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions[7][8][9][10]. A plausible route to 6-methoxy-7-methyl-1H-indole would involve the reaction of (3-methoxy-2-methylphenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.
Experimental Protocol: Proposed Fischer Indole Synthesis
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Formation of Hydrazine: The synthesis would commence with the appropriate substituted aniline, 3-methoxy-2-methylaniline, which would be converted to the corresponding hydrazine, (3-methoxy-2-methylphenyl)hydrazine, via diazotization followed by reduction.
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Hydrazone Formation: The resulting hydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) to form the corresponding phenylhydrazone. This reaction is typically carried out in a protic solvent like ethanol.
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Cyclization (Indolization): The crude hydrazone is then subjected to acid catalysis, often with polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid, and heated to induce the[11][11]-sigmatropic rearrangement and subsequent cyclization to form the indole ring[7][8].
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of 6-methoxy-7-methyl-1H-indole.
Predicted Reactivity
The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic. The substituents on the benzene ring of 6-methoxy-7-methyl-1H-indole will modulate this reactivity. The electron-donating 6-methoxy group is expected to further activate the entire indole system towards electrophilic attack.
Electrophilic Aromatic Substitution:
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Regioselectivity: While C-3 is generally the preferred site of electrophilic attack on the indole ring, the substitution pattern can influence this. For 6-methoxy-7-methyl-1H-indole, electrophilic substitution is still highly likely to occur at the C-3 position. However, under strongly acidic conditions that protonate C-3, electrophilic attack may be directed to the benzene ring, with the C-4 and C-2 positions being potential sites, influenced by the directing effects of the methoxy and methyl groups.
Caption: General mechanism for electrophilic substitution at the C-3 position.
Potential Applications in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[12]. Methoxy-substituted indoles, in particular, are common motifs in biologically active natural products and synthetic drugs[12]. The specific substitution pattern of 6-methoxy and 7-methyl groups could impart unique pharmacological properties. The methoxy group can participate in hydrogen bonding and alter the metabolic stability of the molecule, while the methyl group can provide steric bulk and enhance binding to hydrophobic pockets of target proteins. Therefore, 6-methoxy-7-methyl-1H-indole represents a valuable scaffold for the development of novel therapeutic agents, and further investigation into its biological activities is warranted.
Conclusion
This technical guide has provided a detailed overview of the predicted chemical properties of 6-methoxy-7-methyl-1H-indole. By applying fundamental principles of organic chemistry and leveraging data from structurally related compounds, we have outlined its likely spectroscopic characteristics, a plausible synthetic route, and its expected reactivity. While these predictions offer a solid foundation for researchers, it is imperative that they are validated through empirical studies. The synthesis and thorough characterization of 6-methoxy-7-methyl-1H-indole will undoubtedly pave the way for exploring its full potential in materials science and drug discovery.
References
-
Sunway Pharm Ltd. 6-Methoxy-7-methyl-1H-indole - CAS:19500-05-1. [Link]
-
Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. [Link]
-
Yu, J., et al. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]
-
Wiley-VCH. (2010). Supporting Information. [Link]
-
Royal Society of Chemistry. (2014). Supporting information. [Link]
-
PubChem. 6-Methoxy-1H-indole. [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Link]
-
ChemEurope.com. Fischer indole synthesis. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
National Institute of Standards and Technology. 1H-Indole, 6-methoxy-. [Link]
-
The Delocalized Chemist. (2017). New study on methoxyindoles. [Link]
-
National Institute of Standards and Technology. 1H-Indole, 6-methoxy- Mass Spectrum. [Link]
-
PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
MD Topology. 6-Methoxy-1-methyl-1H-indole. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2011(1), 157-195. [Link]
-
Maggi, R., et al. (2004). Methyl 1H-indole-3-carboxylate. [Link]
-
PubMed Central. (2012). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. [Link]
-
Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34187-34226. [Link]
Sources
- 1. 6-Methoxy-7-methyl-1H-indole - CAS:19500-05-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1H-Indole, 6-methoxy- [webbook.nist.gov]
- 7. Fischer_indole_synthesis [chemeurope.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
